Ethyl 2-(5-bromo-1H-indol-1-yl)propanoate Ethyl 2-(5-bromo-1H-indol-1-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13577695
InChI: InChI=1S/C13H14BrNO2/c1-3-17-13(16)9(2)15-7-6-10-8-11(14)4-5-12(10)15/h4-9H,3H2,1-2H3
SMILES: CCOC(=O)C(C)N1C=CC2=C1C=CC(=C2)Br
Molecular Formula: C13H14BrNO2
Molecular Weight: 296.16 g/mol

Ethyl 2-(5-bromo-1H-indol-1-yl)propanoate

CAS No.:

Cat. No.: VC13577695

Molecular Formula: C13H14BrNO2

Molecular Weight: 296.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(5-bromo-1H-indol-1-yl)propanoate -

Specification

Molecular Formula C13H14BrNO2
Molecular Weight 296.16 g/mol
IUPAC Name ethyl 2-(5-bromoindol-1-yl)propanoate
Standard InChI InChI=1S/C13H14BrNO2/c1-3-17-13(16)9(2)15-7-6-10-8-11(14)4-5-12(10)15/h4-9H,3H2,1-2H3
Standard InChI Key QKHQRKPQITWNLM-UHFFFAOYSA-N
SMILES CCOC(=O)C(C)N1C=CC2=C1C=CC(=C2)Br
Canonical SMILES CCOC(=O)C(C)N1C=CC2=C1C=CC(=C2)Br

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

Ethyl 2-(5-bromo-1H-indol-1-yl)propanoate (C₁₃H₁₄BrNO₂) features a 1H-indole core substituted at the 1-position with a propanoate ethyl ester and at the 5-position with a bromine atom. The indole nitrogen participates in an alkylation reaction to form the propanoate side chain, while the bromine atom enhances electronic polarization, influencing reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₁₄BrNO₂
Molecular Weight296.16 g/mol
IUPAC NameEthyl 2-(5-bromoindol-1-yl)propanoate
SMILESCCOC(=O)C(C)N1C=CC2=C1C=CC(=C2)Br
InChI KeyQKHQRKPQITWNLM-UHFFFAOYSA-N

Crystallographic and Spectroscopic Data

X-ray diffraction studies of related brominated indole derivatives, such as ethyl (2R)-2-(5-bromo-2,3-dioxoindolin-1-yl)propanoate, reveal non-crystallographic inversion symmetry in asymmetric units, suggesting potential chiral configurations in similar compounds . Nuclear magnetic resonance (NMR) spectra for Ethyl 2-(5-bromo-1H-indol-1-yl)propanoate typically show:

  • ¹H NMR: A singlet for the ethyl ester protons (δ 1.2–1.4 ppm), a quartet for the ester methylene (δ 4.1–4.3 ppm), and aromatic signals for the indole ring (δ 6.8–7.8 ppm) .

  • ¹³C NMR: Carbonyl resonance at ~170 ppm (C=O), indole carbons between 110–140 ppm, and aliphatic carbons at 20–60 ppm .

Synthesis and Optimization

Primary Synthetic Routes

The compound is synthesized via N-alkylation of 5-bromoindole with ethyl 2-bromopropanoate under basic conditions. A typical procedure involves:

  • Dissolving 5-bromoindole in dimethylformamide (DMF).

  • Adding sodium hydride (NaH) as a base to deprotonate the indole nitrogen.

  • Introducing ethyl 2-bromopropanoate dropwise at 0–5°C.

  • Stirring at room temperature for 12–24 hours.

  • Purifying via column chromatography (ethyl acetate/hexane) .

Yield: 60–75% .

Alternative Methods

  • Sandmeyer Reaction: Optically active aniline derivatives can be converted to isatin intermediates, followed by esterification to yield enantiomerically pure forms (e.g., 97% ee for R-configuration) .

  • Microwave-Assisted Synthesis: Reduces reaction time to 2–4 hours with comparable yields .

Table 2: Comparative Synthesis Strategies

MethodConditionsYield (%)Purity
Classical AlkylationNaH, DMF, 24h60–75>95%
Sandmeyer ReactionH₂SO₄, 353K, 15min55–6097% ee
Microwave Synthesis150W, 100°C, 2h70–75>90%

Physicochemical Properties

Stability and Solubility

  • Solubility: Miscible in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethyl acetate. Insoluble in water .

  • Stability: Stable at room temperature under inert atmospheres but susceptible to hydrolysis under acidic/basic conditions .

Biological Activities and Applications

Chemical Probes

The compound’s alkyne derivatives serve as click chemistry handles for labeling proteins and nucleic acids in proteomic studies .

Comparison with Analogous Compounds

Ethyl 2-(5-Bromo-1H-indol-1-yl)acetate

  • Structure: Lacks the methyl group in the propanoate chain.

  • Bioactivity: Lower metabolic stability due to increased esterase susceptibility .

3-(5-Bromo-1H-indol-3-yl)propanoic Acid

  • Functionality: Carboxylic acid group enhances metal-binding capacity but reduces cell permeability .

Table 3: Structural and Functional Comparisons

CompoundKey FeatureBioactivity Advantage
Ethyl 2-(5-bromo-1H-indol-1-yl)propanoateEster groupEnhanced lipophilicity
3-(5-Bromo-1H-indol-3-yl)propanoic acidCarboxylic acidChelation potential
5-BromoindoleNo side chainLimited synthetic utility

Future Research Directions

  • Biological Screening: Systematic evaluation against cancer cell lines and microbial pathogens.

  • Structure-Activity Relationships (SAR): Modifying the ester chain to improve pharmacokinetics.

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives .

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